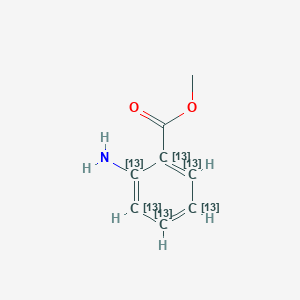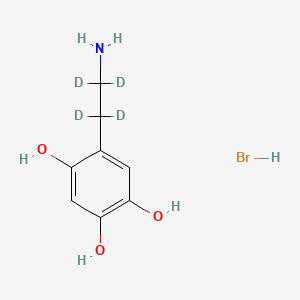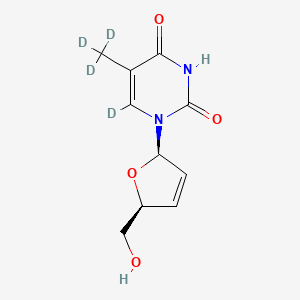
Stavudine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stavudine-d4, also known as 2’,3’-didehydro-2’,3’-dideoxythymidine, is a synthetic nucleoside analog used primarily as an antiretroviral medication. It is a deuterated form of stavudine, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the stability and pharmacokinetic properties of the compound. This compound is used in the treatment of Human Immunodeficiency Virus (HIV) infections by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stavudine-d4 involves several steps, starting from commercially available thymidine. The key steps include the selective deuteration of thymidine and the subsequent conversion to this compound. The process typically involves the use of deuterated reagents and catalysts to achieve the desired isotopic substitution. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and advanced purification techniques to obtain pharmaceutical-grade this compound. The production process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets regulatory standards for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Stavudine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Stavudine-d4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Employed in studies to understand the mechanism of action of nucleoside analogs.
Medicine: Used in the development of antiretroviral therapies for HIV treatment.
Industry: Applied in the synthesis of other deuterated pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
Stavudine-d4 exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. The lack of a 3’-hydroxyl group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage, essential for DNA chain elongation. This results in the termination of viral DNA synthesis and prevents the replication of the virus .
Comparación Con Compuestos Similares
Stavudine-d4 is compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action but different toxicity profile.
Lamivudine (3TC): Known for its synergistic effects when used in combination with this compound.
Didanosine (ddI): Similar in its antiviral activity but differs in its pharmacokinetic properties .
This compound is unique due to its deuterated nature, which enhances its stability and reduces its toxicity compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3,4D |
Clave InChI |
XNKLLVCARDGLGL-LJUZYZKJSA-N |
SMILES isomérico |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)C([2H])([2H])[2H] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B15142172.png)

![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

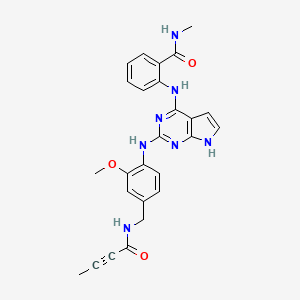
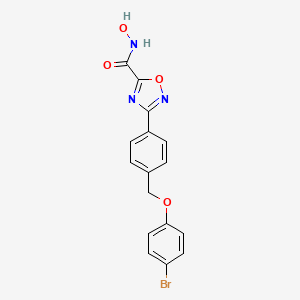

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)


